1-(Methylsulfonyl)-3-piperidinol
Overview
Description
1-(Methylsulfonyl)-3-piperidinol (MSP) is an organic compound with a variety of uses in scientific research and experimentation. It is a colorless, crystalline solid that is soluble in water and ethanol. MSP has a molecular weight of 166.2 g/mol and a melting point of 135-137°C. It is a derivative of piperidine, a five-membered heterocyclic organic compound with a nitrogen atom at its center. MSP is used in a variety of research applications, including organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Intermediate for Pharmaceutical and Chemical Research
“1-(Methylsulfonyl)-3-piperidinol” is employed as an intermediate for pharmaceutical and chemical research . This means it is used in the synthesis of other chemical compounds, which can be used in the development of various drugs and chemical products.
Organic Sulfur Supplementation
While not directly related to “1-(Methylsulfonyl)-3-piperidinol”, its close relative compound Methylsulfonylmethane (MSM) is used as an organic sulfur supplement . MSM is known to ease joint pain, boost immunity, and reduce inflammation . It’s possible that “1-(Methylsulfonyl)-3-piperidinol” shares similar properties due to its structural similarity.
Anti-Inflammatory Qualities
Again, drawing a parallel with MSM, scientific studies have shown that MSM has anti-inflammatory qualities . It is said to block NF-kB, a protein complex involved in the body’s inflammatory responses . MSM can also boost glutathione levels, a powerful antioxidant produced by the body . It’s plausible that “1-(Methylsulfonyl)-3-piperidinol” might exhibit similar anti-inflammatory properties.
Allosteric Inhibitors of SHP2
In a study, a compound containing the “1-(Methylsulfonyl)-3-piperidinol” group was synthesized and used as an allosteric inhibitor of SHP2 . SHP2 is a protein tyrosine phosphatase involved in several cellular processes, including cell growth and division, and the regulation of gene expression .
properties
IUPAC Name |
1-methylsulfonylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11(9,10)7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNGUJVDUBGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591599 | |
Record name | 1-(Methanesulfonyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-3-piperidinol | |
CAS RN |
444606-08-0 | |
Record name | 1-(Methanesulfonyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.